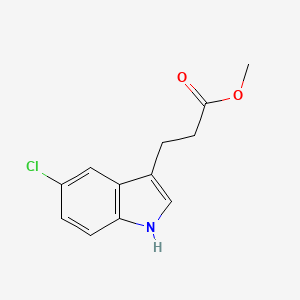

Methyl 3-(5-Chloro-3-indolyl)propanoate

描述

Methyl 3-(5-Chloro-3-indolyl)propanoate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate typically involves the reaction of 5-chloroindole with propionic acid and methanol. The reaction is usually carried out under acidic conditions to facilitate esterification. The process can be summarized as follows:

Starting Materials: 5-chloroindole, propionic acid, methanol.

Reaction Conditions: Acidic catalyst (e.g., sulfuric acid), reflux temperature.

Procedure: The starting materials are mixed and heated under reflux with the acidic catalyst. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

化学反应分析

Types of Reactions

Methyl 3-(5-Chloro-3-indolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Methyl 3-(5-Chloro-3-indolyl)propanoate exhibits a range of biological activities attributed to its unique indole structure. Indole derivatives are known for their potential in drug development due to their ability to interact with various biological targets.

Anticancer Activity

Research has shown that this compound can inhibit the growth of cancer cells. For instance, studies have demonstrated its effectiveness against human tumor cells, highlighting its potential as a lead compound in anticancer drug development. The compound's mechanism may involve modulation of specific signaling pathways or inhibition of key enzymes involved in tumor progression .

Case Study:

A study utilizing the National Cancer Institute's protocols revealed that related indole derivatives displayed significant cytotoxic effects against a panel of cancer cell lines, with IC50 values indicating potent activity . This suggests that this compound may share similar properties.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its reactivity and stability. Its unique structure allows for various transformations, making it useful in synthesizing other complex molecules.

Synthetic Utility

The compound can undergo multiple chemical reactions, including oxidation and reduction, leading to the formation of diverse products such as ketones and alcohols. Its chlorinated indole structure enhances its reactivity, allowing for efficient coupling reactions with other organic compounds .

Synthesis Overview:

The synthesis typically involves several steps, often utilizing microwave-assisted techniques to improve yields and reduce reaction times. For example, combining this compound with various electrophiles can yield novel indole derivatives with enhanced biological properties .

Agricultural Applications

Emerging research indicates that this compound may also have applications in agriculture, particularly as a plant growth regulator or as part of formulations aimed at enhancing plant defense mechanisms.

Plant Growth Regulation

Studies suggest that compounds similar to this compound can influence plant growth by modulating hormone levels and enhancing stress tolerance mechanisms. This is particularly relevant in developing sustainable agricultural practices where chemical inputs are minimized .

Experimental Findings:

Research has shown that treatment with related indole compounds can induce the accumulation of phytohormones like jasmonic acid and salicylic acid, which are crucial for plant defense responses against pests and diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives. The following table summarizes some key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-Indolepropanoate | Indole core with propanoate | Broader spectrum of biological activity |

| 4-Chloroindole | Chlorinated indole | Basic structure; used in various synthetic applications |

| Indole-3-acetic acid | Indole with acetic acid | Important plant hormone; regulates growth |

作用机制

The mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 5-chloro-1H-indole-3-carbaldehyde

- 5-chloro-1H-indole-3-acetic acid

- 5-chloro-1H-indole-3-carboxylic acid

Uniqueness

Methyl 3-(5-Chloro-3-indolyl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

属性

分子式 |

C12H12ClNO2 |

|---|---|

分子量 |

237.68 g/mol |

IUPAC 名称 |

methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

InChI 键 |

FJAZNPLDRGFDJW-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。